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Compound of Interest

Compound Name: Cimiracemoside C

Cat. No.: B190804 Get Quote

An in-depth comparison of the physicochemical properties and biological activities of

cimiracemosides A, C, and F, key triterpenoid glycosides isolated from Cimicifuga racemosa

(Black Cohosh). This guide provides researchers, scientists, and drug development

professionals with a comprehensive overview supported by available data and experimental

context.

Cimiracemosides, a class of cycloartane triterpenoid glycosides derived from the medicinal

plant Cimicifuga racemosa, have garnered significant interest for their diverse biological

activities. This report focuses on a comparative analysis of three prominent members of this

family: cimiracemoside A, cimiracemoside C, and cimiracemoside F. Notably, current literature

suggests that cimiracemoside F is a synonym for cimiracemoside A; therefore, this guide will

primarily compare cimiracemoside A/F with cimiracemoside C.

Physicochemical Properties
A fundamental aspect of understanding the pharmacological potential of these compounds lies

in their distinct molecular structures and properties. Cimiracemoside A/F and Cimiracemoside
C share a common triterpenoid backbone but differ in their glycosylation and other structural

modifications, leading to variations in their molecular weight and polarity.
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Property Cimiracemoside A/F Cimiracemoside C

Molecular Formula C₃₇H₅₆O₁₁[1] C₃₅H₅₆O₉[2]

Molecular Weight 676.8 g/mol [1] 620.8 g/mol [2]

Synonyms Cimiracemoside F Cimicifugoside M[2]

CAS Number 264875-61-8[1] 256925-92-5[2]

Biological Activity: A Comparative Overview
Cimiracemoside A/F and Cimiracemoside C exhibit distinct biological activities, suggesting

different therapeutic potentials. While direct comparative studies with quantitative IC₅₀ or EC₅₀

values are limited in the currently available literature, the reported qualitative effects point to

different primary mechanisms of action.

Biological Activity Cimiracemoside A/F Cimiracemoside C

Primary Reported Activity
Estrogenic, Anti-inflammatory,

Neuroprotective, Anti-stress

AMP-activated protein kinase

(AMPK) activator, Potential

anti-diabetic

Spectroscopic Data
The structural elucidation of cimiracemosides relies heavily on nuclear magnetic resonance

(NMR) spectroscopy. While comprehensive spectral data for these specific compounds is not

readily available in public databases, the general approach involves the analysis of ¹H and ¹³C

NMR spectra.

Note: Specific chemical shifts (δ) and coupling constants (J) for Cimiracemoside A, C, and F

are not provided in the search results. The following is a generalized representation of what

such data would entail.

¹H NMR: Provides information on the chemical environment of hydrogen atoms, including the

number of protons, their connectivity, and stereochemistry. Key regions of interest for these

molecules would include signals from the triterpenoid backbone, the sugar moieties, and any

acetyl or methyl groups.
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¹³C NMR: Reveals the number and types of carbon atoms in the molecule. This technique is

crucial for determining the carbon skeleton and identifying functional groups.

Experimental Protocols
To facilitate further research, this section outlines the general methodologies for the key

biological assays relevant to the activities of cimiracemosides A/F and C.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition
Assay
This assay is commonly used to screen for anti-inflammatory potential by measuring the

inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages (e.g.,

RAW 264.7 cells).
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Cell Culture and Treatment

NO Measurement

Seed RAW 264.7 cells

Pre-treat with Cimiracemoside

Stimulate with LPS

Collect supernatant

Griess Reagent Assay

Measure absorbance at ~540 nm

G

Calculate % Inhibition
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Workflow for Nitric Oxide Inhibition Assay.
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Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and incubate to allow for

cell adherence.

Compound Treatment: Pre-incubate the cells with varying concentrations of the test

compound (e.g., cimiracemoside A/F) for a specified period.

Stimulation: Add LPS to the wells to induce an inflammatory response and nitric oxide

production.

Supernatant Collection: After incubation, collect the cell culture supernatant.

Griess Reaction: Mix the supernatant with Griess reagent (a solution of sulfanilamide and N-

(1-naphthyl)ethylenediamine) which reacts with nitrite (a stable product of NO) to form a

colored azo compound.

Absorbance Measurement: Measure the absorbance of the resulting solution using a

microplate reader at approximately 540 nm.

Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of

the treated wells to the untreated (LPS-stimulated) control wells. The IC₅₀ value, the

concentration of the compound that inhibits 50% of NO production, can then be determined.

Estrogenic Activity: Yeast Estrogen Screen (YES) Assay
The YES assay is a reporter-gene assay used to detect substances with estrogenic activity. It

utilizes genetically modified yeast cells that express the human estrogen receptor (ERα) and a

reporter gene (e.g., lacZ, which encodes β-galactosidase).
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Yeast Culture and Exposure

Reporter Gene Assay

Prepare yeast culture (expressing hERα and reporter)

Expose yeast to Cimiracemoside

Add chromogenic substrate (e.g., CPRG)

Incubate to allow color development

Measure absorbance

F

Determine Estrogenic Activity
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Workflow for Yeast Estrogen Screen (YES) Assay.

Protocol Steps:

Yeast Preparation: Culture the genetically modified Saccharomyces cerevisiae strain.

Compound Exposure: In a 96-well plate, expose the yeast cells to various concentrations of

the test compound (e.g., cimiracemoside A/F). 17β-estradiol is typically used as a positive
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control.

Incubation: Incubate the plates to allow for any estrogenic compound to bind to the ERα and

activate the transcription of the reporter gene.

Substrate Addition: Add a chromogenic substrate for the reporter enzyme (e.g., chlorophenol

red-β-D-galactopyranoside (CPRG) for β-galactosidase).

Color Development: If the reporter gene is expressed, the enzyme will metabolize the

substrate, leading to a color change.

Absorbance Measurement: Quantify the color change by measuring the absorbance at a

specific wavelength.

Data Analysis: The estrogenic activity is proportional to the absorbance. The EC₅₀ value, the

concentration of the compound that produces 50% of the maximal response, can be

calculated.

AMPK Activation Assay: Western Blotting
Western blotting is a widely used technique to detect the activation of AMPK by measuring the

phosphorylation of AMPK and its downstream targets, such as Acetyl-CoA Carboxylase (ACC).
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Cell Treatment and Lysis

Western Blot

Treat cells with Cimiracemoside C

Lyse cells and collect protein

SDS-PAGE

Protein Transfer to Membrane

Incubate with Primary Antibodies (p-AMPK, p-ACC)

Incubate with Secondary Antibody
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H

Quantify Band Intensity
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Workflow for AMPK Activation Western Blot Assay.
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Protocol Steps:

Cell Treatment: Treat a suitable cell line (e.g., C2C12 myotubes, HepG2 hepatocytes) with

different concentrations of the test compound (e.g., cimiracemoside C).

Protein Extraction: Lyse the cells to extract total protein.

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel

electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or

nitrocellulose).

Antibody Incubation:

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with primary antibodies specific for the phosphorylated (active)

forms of AMPK (p-AMPK) and its substrate ACC (p-ACC). Also, probe for total AMPK and

total ACC as loading controls.

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme

(e.g., horseradish peroxidase).

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary

antibody to produce light.

Imaging and Analysis: Capture the light signal with an imager and quantify the band

intensities to determine the relative levels of phosphorylated proteins compared to the total

protein levels. An increase in the ratio of p-AMPK/AMPK indicates AMPK activation.

Signaling Pathways
The distinct biological activities of cimiracemosides A/F and C are mediated by their interaction

with different cellular signaling pathways.

Cimiracemoside A/F: Estrogen Receptor Signaling
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The estrogenic effects of cimiracemoside A/F are presumed to be mediated through the

estrogen receptor (ER) signaling pathway. Upon binding to the ER, the receptor-ligand complex

can translocate to the nucleus and modulate the transcription of estrogen-responsive genes.

Cimiracemoside A/F Estrogen Receptor (ERα) CimA-ER Complex NucleusTranslocation Estrogen Response Element (ERE) Gene Transcription Estrogenic Response

Click to download full resolution via product page

Proposed Estrogen Receptor Signaling Pathway for Cimiracemoside A/F.

Cimiracemoside C: AMPK Signaling
Cimiracemoside C is reported to be an activator of AMP-activated protein kinase (AMPK), a

key regulator of cellular energy homeostasis. Activation of AMPK leads to a cascade of

downstream effects aimed at restoring cellular energy balance.
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Cimiracemoside C
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Proposed AMPK Signaling Pathway for Cimiracemoside C.

In conclusion, while cimiracemosides A, C, and F share a common origin from Cimicifuga

racemosa, they exhibit distinct physicochemical properties and biological activities.

Cimiracemoside A/F is primarily associated with estrogenic and anti-inflammatory effects,

whereas cimiracemoside C acts as an AMPK activator. Further research, particularly direct

comparative studies with quantitative endpoints, is necessary to fully elucidate their therapeutic

potential and structure-activity relationships. This guide provides a foundational framework for

such future investigations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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